molecular formula C14H17NO6S B2911449 Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate CAS No. 2034204-04-9

Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate

Cat. No.: B2911449
CAS No.: 2034204-04-9
M. Wt: 327.35
InChI Key: DCDNWWYTMOWDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-oxa-5-azabicyclo[221]heptan-5-ylsulfonyl)-4-methoxybenzoate is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic core through a cyclization reaction, followed by sulfonylation and esterification to introduce the sulfonyl and methoxybenzoate groups, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure allows for interactions with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.

Mechanism of Action

The mechanism by which Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s bicyclic structure and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5-azabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic features.

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and functional groups.

Uniqueness

Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate stands out due to its specific combination of functional groups and the presence of both oxygen and nitrogen atoms within the bicyclic core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-methoxy-3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-19-12-4-3-9(14(16)20-2)5-13(12)22(17,18)15-7-11-6-10(15)8-21-11/h3-5,10-11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDNWWYTMOWDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.